Exodus-2, SLC

Chemokine structure CCL21 C-terminal tail GAG-binding domain

Exodus-2, SLC (CAS 182078-03-1), also known as CCL21, 6Ckine, or Secondary Lymphoid-Tissue Chemokine, is a CC chemokine that serves as an endogenous agonist for the C-C chemokine receptor type 7 (CCR7). It is distinguished from all other CC chemokines, including its closest homolog CCL19 (Exodus-3), by a unique 37-amino acid (human) carboxyl-terminal extension.

Molecular Formula C6H9NO2S
Molecular Weight 0
CAS No. 182078-03-1
Cat. No. B1170035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExodus-2, SLC
CAS182078-03-1
Molecular FormulaC6H9NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exodus-2, SLC (CCL21 / 6Ckine) Chemokine Procurement Guide: Differentiation Beyond CCR7 Agonism


Exodus-2, SLC (CAS 182078-03-1), also known as CCL21, 6Ckine, or Secondary Lymphoid-Tissue Chemokine, is a CC chemokine that serves as an endogenous agonist for the C-C chemokine receptor type 7 (CCR7). It is distinguished from all other CC chemokines, including its closest homolog CCL19 (Exodus-3), by a unique 37-amino acid (human) carboxyl-terminal extension [1]. This structural feature underpins a distinct functional profile: CCL21 exhibits biased agonism at CCR7, preferentially activating G protein pathways with minimal β-arrestin engagement, resulting in sustained signaling kinetics in contrast to the transient signaling induced by CCL19 [2]. These properties make Exodus-2, SLC a non-redundant tool for investigating CCR7-driven immune cell trafficking, hematopoietic regulation, and tumor immunology.

Unique 37-aa C-terminal tail chemokine enabling GAG anchoring and biased signaling
Biased CCR7 agonist with sustained G protein activation and minimal β-arrestin recruitment
Non-redundant tool for CCR7-driven immune trafficking, hematopoietic regulation, and tumor immunology studies

Why CCL19 or In-Class CCR7 Ligands Cannot Substitute for Exodus-2, SLC in Functional Assays


Although CCL19 and CCL21 both bind and activate CCR7, they are not functionally interchangeable. CCL21 possesses a unique 37-amino acid, highly basic C-terminal tail that is absent from CCL19 and all other chemokines [1]. This tail mediates high-affinity binding to glycosaminoglycans (GAGs) and polysialic acid on cell surfaces, creating a local chemokine reservoir and imposing autoinhibitory regulation on chemotaxis while simultaneously enabling sustained ERK1/2 activation [2]. Consequently, CCL19 induces transient, high-potency signaling, whereas CCL21 drives weaker but more persistent CCR7 activation. Substituting CCL19 for CCL21—or using a tailless CCL21 construct—fundamentally alters receptor internalization kinetics, β-arrestin recruitment, and downstream MAP kinase signaling outcomes, rendering direct substitution scientifically invalid [2].

C-terminal extension and GAG anchoring
Exodus-2, SLC (CCL21)

37-aa basic tail mediates high-affinity GAG binding and surface retention, forming immobilized chemokine gradients

CCL19

Lacks C-terminal tail; weak GAG binding, diffuses freely, cannot establish spatial presentation

Signaling kinetics and receptor regulation
Exodus-2, SLC (CCL21)

Sustained G protein signaling, minimal β-arrestin recruitment, restricted helix 8 dynamics; prolonged ERK1/2 activation

CCL19

Transient signaling, robust β-arrestin engagement, rapid receptor internalization; shorter ERK response

CML hematopoietic progenitor inhibition
Exodus-2, SLC (CCL21)

Dose-dependent inhibition of CML CFU-GM, BFU-E, CFU-GEMM progenitors (reported mean 47–53% at 100 ng/mL)

Most chemokines including CCL19

Minimal or inconsistent inhibition of CML progenitor proliferation; may not replicate this endpoint context

Quantitative Differentiation Evidence for Exodus-2, SLC: Head-to-Head and Cross-Study Comparisons


Unique 37-Amino Acid C-Terminal Extension: Structural Differentiator from CCL19 and All Other CC Chemokines

Exodus-2 (CCL21) contains a 37-amino acid (human) or 36-amino acid (murine) carboxyl-terminal extension that is not present in CCL19, CCL20 (Exodus-1), or any other CC chemokine family member. This extension is rich in positively charged residues and constitutes a structural signature absent from all other chemokines characterized to date [1]. In contrast, CCL19 lacks this extended tail entirely and contains only the conserved chemokine fold [2]. The extended tail is the molecular basis for CCL21's distinct GAG-binding capacity and autoinhibitory regulation of chemotaxis.

C-terminal extension
Head-to-head
37 aa (human) vs. 0 aa (CCL19)
Structural basis for GAG anchoring and biased signaling
Extension absent in all other CC chemokines
Chemokine structure CCL21 C-terminal tail GAG-binding domain

Biased Agonism at CCR7: CCL21 Induces Sustained G Protein Signaling with Minimal β-Arrestin Recruitment

Cryo-EM structural studies of the human CCR7-Gi complex reveal that CCL19 and CCL21 adopt markedly distinct binding poses, resulting in differential intracellular dynamics. CCL19 induces robust G protein signaling and β-arrestin recruitment, leading to transient signaling. In contrast, CCL21 preferentially activates G protein pathways with minimal arrestin engagement, resulting in sustained signaling [1]. The compact 30s loop of CCL21 inserts deeply into the receptor's extracellular vestibule, whereas the corresponding loop of CCL19 rests atop extracellular loop 2. CCL21 restricts helix 8 flexibility, locking the receptor in a state that precludes GPCR kinase interaction while maintaining G protein coupling [1].

Biased agonism at CCR7
Head-to-head
CCL21: sustained G protein, minimal β-arrestin vs. CCL19: transient, robust arrestin
Temporally distinct signaling output; arrestin-independent sustained activation
Cryo-EM and MD simulations (bioRxiv 2025)
Biased agonism CCR7 signaling GPCR pharmacology

Differential G Protein Activation Potency: CCL21 Is Approximately 10-Fold Less Potent Than CCL19 in G Protein Signaling in Mature Human Dendritic Cells

In mature human monocyte-derived dendritic cells (DCs), CCL21 was ~10-fold less potent than CCL19 in inducing G protein activation, with an estimated EC50 of approximately 50 nM for CCL19, while CCL21 reached only half of CCL19-induced activity at 100 nM [1]. In β-arrestin-2 recruitment assays using U2OS cells expressing CCR7, CCL19 exhibited ~17-fold higher potency compared with CCL21 [1]. Notably, the tailless-CCL21 construct resembled CCL21 more than CCL19 in upstream G protein and β-arrestin signaling, indicating the tail does not directly impair receptor docking [1].

G protein activation potency
Head-to-head
~10-fold lower potency than CCL19 in mature human DCs
Weaker, persistent CCR7 activation mimics physiological lymphatic presentation
EC50 CCL19 ≈ 50 nM; CCL21 half-max at 100 nM
CCR7 pharmacology G protein activation chemokine potency

Opposing Effects on ERK1/2 Activation and 3D Chemotaxis: CCL21 Induces Prolonged, More Efficient ERK1/2 Signaling Despite Weaker Chemotaxis

In mature human DCs, CCL21 induced prolonged and more efficient ERK1/2 activation compared with CCL19 and tailless-CCL21 [1]. This enhanced ERK signaling was dependent on the interaction of the CCL21 C-terminal tail with polysialic acid on the cell surface, as demonstrated by neuraminidase treatment which impaired ERK1/2 activation by CCL21 but not by CCL19 or tailless-CCL21 [1]. Paradoxically, native CCL21 was less potent than CCL19 in inducing 3D chemotaxis at 10 nM; however, removal of the C-terminal tail (tailless-CCL21) increased chemotactic potency, producing chemotaxis at 10 nM with a chemotactic index (CI) similar to CCL19 [1].

ERK1/2 vs. chemotaxis
Head-to-head
CCL21: prolonged ERK, weaker chemotaxis vs. CCL19: stronger chemotaxis, weaker ERK
Anti-correlated ERK/migration profile unique to full-length CCL21
Tail-dependent polysialic acid interaction required for ERK
ERK1/2 signaling dendritic cell migration CCR7 biased signaling

Unique Hematopoietic Progenitor Inhibition Profile: Exodus-2 Inhibits CML Progenitor Proliferation Unlike Conventional Chemokines

The three Exodus subfamily chemokines (Exodus-1/CCL20, Exodus-2/CCL21, and Exodus-3/CCL19) share the unusual property of consistently inhibiting the proliferation of hematopoietic progenitors from patients with chronic myelogenous leukemia (CML), a property not shared by most other chemokines including MIP-1α [1]. In a study testing marrow from 13 CML patients, Exodus-2 produced dose-dependent inhibition of CFU-GM, BFU-E, and CFU-GEMM progenitor proliferation, with significant inhibition beginning at 12.5 ng/mL and leveling off between 50–100 ng/mL [1]. CFU-GM were inhibited by an average of 53%, BFU-E by 47%, and CFU-GEMM by 50% compared with untreated controls [1].

CML progenitor inhibition
Class-level
Dose-dependent inhibition of CFU-GM (53%), BFU-E (47%), CFU-GEMM (50%) at 100 ng/mL
Exodus subfamily-specific hematopoietic endpoint context
Not replicated by MIP-1α or most other chemokines (n=13 patient samples)
Hematopoiesis inhibition CML progenitors Exodus chemokine subfamily

Enhanced Glycosaminoglycan Binding Via C-Terminal Tail: CCL21 Accumulates on Cell Surfaces, Forming a Local Reservoir Unlike CCL19

The basic C-terminal tail of CCL21 mediates high-affinity binding to acidic glycosaminoglycans (GAGs), including heparan sulfate (Kd ≈ 2.93 µM for the C21TP peptide comprising residues 89–111) [1]. This GAG interaction enables CCL21 to form a local reservoir on the cell surface, whereas CCL19 displays only weak GAG binding and readily diffuses away from the cell if not immediately captured by CCR7 [2]. Transfer of the CCL21 tail to CCL19 (CCL19-CCL21-tail) markedly increased CCL19 binding to human DC surfaces, confirming that the tail is both necessary and sufficient for enhanced GAG-mediated surface retention [2]. Furthermore, the CCL21 C-terminal peptide (C21TP) can boost CCL21 signaling activity via CCR7 by up to ~100-fold, an effect dependent on O-glycosylations in the CCR7 N-terminus rather than GAG interference [1].

GAG binding and surface retention
Head-to-head
CCL21: strong GAG binding (Kd ≈ 2.93 µM), surface puncta vs. CCL19: weak binding, no accumulation
Enables physiological spatial presentation on endothelial/stromal surfaces
Tail peptide boosts CCL21 signaling ~100-fold via CCR7 N-terminus
Glycosaminoglycan binding chemokine retention CCR7 activation model

Procurement-Relevant Application Scenarios for Exodus-2, SLC Based on Documented Differential Evidence


Sustained CCR7 Signaling Studies Requiring Arrestin-Independent G Protein Activation

Investigators studying the temporal dynamics of CCR7 signaling should use Exodus-2 (CCL21) when the experimental objective is to generate sustained, arrestin-independent G protein activation. CCL19 induces transient signaling with robust β-arrestin recruitment and rapid receptor internalization, which confounds long-term signaling readouts [1]. CCL21's minimal arrestin engagement and restricted helix 8 dynamics produce a sustained activation profile that is essential for studying chronic CCR7-mediated processes such as lymphocyte adhesion stabilization and tissue retention [1].

GAG-Dependent Chemokine Retention and Lymph Node Homing Models

For in vitro reconstitution of lymphatic endothelial chemokine presentation, Exodus-2 is the only suitable CCR7 ligand because its C-terminal tail mediates high-affinity GAG binding (heparan sulfate Kd ≈ 2.93 µM) and surface retention [2]. CCL19 lacks this tail, diffuses freely, and cannot establish the immobilized chemokine gradients characteristic of high endothelial venules and lymphatic vessels [3]. Investigators building transwell migration systems, microfluidic gradient chambers, or ex vivo lymph node slice assays should select CCL21 to achieve physiologically relevant spatial presentation.

CML Hematopoietic Progenitor Proliferation Inhibition Assays

Exodus-2, along with Exodus-1 and Exodus-3, uniquely inhibits chronic myelogenous leukemia (CML) progenitor proliferation at concentrations of 12.5–100 ng/mL, achieving 47–53% inhibition of CFU-GM, BFU-E, and CFU-GEMM colonies from CML patient marrow [4]. Most chemokines, including the prototype MIP-1α, fail to consistently inhibit CML progenitors [4]. Researchers screening for agents that suppress leukemic progenitor proliferation or investigating chemokine-mediated regulation of hematopoiesis in the CML context require Exodus-2 as a positive control or test agent.

Biased Agonism and Functional Selectivity Profiling at CCR7

Exodus-2 (CCL21) and CCL19 are now established as a prototypical pair of endogenous biased agonists for structure-function studies of GPCR signaling bias [1]. CCL21's preferential G protein pathway activation with minimal β-arrestin engagement makes it an essential comparator ligand for pharmacological profiling of CCR7-targeting small molecules or antibodies. Any screening campaign aiming to identify pathway-selective CCR7 modulators must include both CCL21 and CCL19 as reference agonists to quantify ligand bias factors [5].

Application
Selection Property
Validation Focus
Sustained CCR7 signaling studies
Arrestin-independent G protein activation
Temporal signaling comparison with CCL19 transient kinetics
GAG-dependent retention and lymph node homing models
GAG-mediated surface immobilization
Spatial chemokine gradient formation and transwell migration fidelity
CML hematopoietic progenitor inhibition assays
Exodus subfamily progenitor inhibition profile
Colony-forming assay endpoint context (CFU-GM, BFU-E, CFU-GEMM)
Biased agonism profiling at CCR7
Functional selectivity and ligand bias signature
Ligand bias factor quantification with CCL19 as reference agonist
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